2-(Benzyloxy)-3,5-difluorophenylboronic acid
Overview
Description
2-(Benzyloxy)-3,5-difluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with benzyloxy and difluoro groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
The primary target of 2-(Benzyloxy)-3,5-difluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are interconnected with the metabolic pathways of primary metabolites in plant foods .
Pharmacokinetics
It’s known that the kinetics of boronic esters like this compound are influenced by the substituents in the aromatic ring and the ph of the environment . These factors can significantly impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is mild, functional group tolerant, and environmentally benign .
Action Environment
The action of this compound is influenced by environmental factors such as the pH of the environment . The rate of the reaction involving this compound is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3,5-difluorophenylboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-(Benzyloxy)-3,5-difluorophenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure scalability and cost-effectiveness while maintaining high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-3,5-difluorophenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Esterification: The boronic acid can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.
Properties
IUPAC Name |
(3,5-difluoro-2-phenylmethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-10-6-11(14(17)18)13(12(16)7-10)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFUXROSLRIZDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC2=CC=CC=C2)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675015 | |
Record name | [2-(Benzyloxy)-3,5-difluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-56-9 | |
Record name | Boronic acid, B-[3,5-difluoro-2-(phenylmethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Benzyloxy)-3,5-difluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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